molecular formula C44H32O2P2 B1393066 (R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 911383-51-2

(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol

Cat. No. B1393066
CAS RN: 911383-51-2
M. Wt: 654.7 g/mol
InChI Key: DEKIKEOGVIPNPK-UHFFFAOYSA-N
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Description

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol, also known as BINAP, is an organic compound used in various scientific and industrial fields . It is a chiral diphosphine ligand that exhibits high enantioselectivity and reactivity in various organic reactions . The compound is axially dissymmetric and serves as a bis(triaryl)phosphine ligand for asymmetric reactions .


Molecular Structure Analysis

The molecular formula of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is C44H32O2P2 . The compound has a molecular weight of 654.7 g/mol . The InChI representation of the compound is InChI=1S/C44H32O2P2/c45-43-39 (47 (33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37 (31)41 (43)42-38-28-16-14-18-32 (38)30-40 (44 (42)46)48 (35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,45-46H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 654.7 g/mol . It has a XLogP3-AA value of 10.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 654.18775425 g/mol .

Scientific Research Applications

Catalytic Asymmetric Hydrogenation

  • (R)-BINAP has been used in catalytic asymmetric hydrogenation. For example, it was utilized in RuII-catalyzed stereoselective hydrogenations, demonstrating its potential in asymmetric catalysis (Zhang et al., 1994).

Complex Formation and Coordination Polymers

  • The compound forms complexes with various metals. An example is its coordination with Rhodium, forming a complex that exhibits dissymmetric structure, essential for catalytic processes (Meissner et al., 2012).

Supported Ligand for Catalysis

  • (R)-BINAP has been used as a supported ligand on polymers for catalytic reactions, such as the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid in water (Otomaru et al., 2004).

Asymmetric Hydrogenation with Ruthenium Complexes

  • It has been employed in asymmetric hydrogenation of prochiral alkenes using ruthenium complexes, yielding high optical purity of products (Kawano et al., 1989).

Enantioresolution and Chiral Separation

  • (R)-BINAP has been used in enantioresolution, for instance, separating enantiomers of (R)-BINAP oxide using a chiral inclusion complex (Hatano et al., 2012).

Kinetic Studies and Catalytic Activities

  • Research has been conducted on kinetic studies involving (R)-BINAP to understand its catalytic activities better, particularly in the context of 1,4-addition reactions (Kina et al., 2006).

Nonlinear Optical Properties

  • The molecule has been explored for its optical properties, specifically in the context of nonlinear optics and luminescence originating from metal-to-ligand charge transfer (Pawlowski et al., 2004).

Water-Soluble Catalysts

  • Its sulfonated form has been synthesized and used as a rhodium complex for asymmetric hydrogenation in water, achieving high optical yields (Wan & Davis, 1993).

Future Directions

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is an organic compound used in various scientific and industrial fields. Its high enantioselectivity and reactivity in various organic reactions make it a valuable tool in the field of organic synthesis . Future research may focus on exploring new applications and improving the synthesis process of this compound.

Mechanism of Action

Target of Action

The primary target of ®-3,3’-Bis(diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol, also known as R-BINAP, are transition metals used in various organic reactions . It acts as a ligand, forming complexes with these metals .

Mode of Action

R-BINAP interacts with its targets by acting as a chiral diphosphine ligand . It forms complexes with transition metals, which are then used as catalysts in various organic reactions . These reactions include the reduction of aryl ketones, β-keto esters, and α-amino ketones .

Biochemical Pathways

The biochemical pathways affected by R-BINAP are those involved in the catalysis of asymmetric reactions . These include hydroxylation reactions and disilylation reactions . The compound’s action as a ligand in these reactions can lead to the formation of products with high enantioselectivity .

Pharmacokinetics

Instead, its impact on bioavailability would be related to its ability to increase the efficiency and selectivity of chemical reactions .

Result of Action

The result of R-BINAP’s action is the facilitation of highly selective and efficient chemical reactions . For example, it can catalyze the reduction of aryl ketones, β-keto esters, and α-amino ketones . This can lead to the production of desired products with high enantioselectivity .

Action Environment

The action of R-BINAP can be influenced by various environmental factors. For instance, the presence of certain transition metals is necessary for it to act as a ligand . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is widely recognized for its role as a ligand in transition metal-catalyzed reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate asymmetric hydrogenation, hydroformylation, and Heck reactions. The compound forms complexes with metals such as rhodium, ruthenium, and palladium, enhancing their catalytic properties. These interactions are pivotal in achieving high enantioselectivity in the synthesis of chiral molecules .

Cellular Effects

The effects of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol on cellular processes are primarily observed in its role as a catalyst in biochemical reactions. It influences cell function by facilitating the synthesis of chiral molecules, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to produce enantiomerically pure compounds is essential in the development of pharmaceuticals that target specific cellular pathways .

Molecular Mechanism

At the molecular level, ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol exerts its effects through the formation of metal-ligand complexes. These complexes enhance the catalytic activity of transition metals, enabling efficient asymmetric synthesis. The compound’s chiral nature allows it to induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer over the other. This mechanism is crucial in the production of chiral drugs and other fine chemicals .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol are important considerations. The compound is generally stable under standard conditions, but its long-term effects on cellular function can vary depending on the specific reaction conditions and the presence of other reagents. Studies have shown that the compound maintains its catalytic activity over extended periods, making it a reliable ligand for asymmetric synthesis .

Dosage Effects in Animal Models

The effects of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol in animal models are dose-dependent. At lower dosages, the compound effectively catalyzes the desired reactions without causing significant adverse effects. At higher dosages, there may be threshold effects that lead to toxicity or other adverse reactions. It is crucial to optimize the dosage to achieve the desired catalytic activity while minimizing potential side effects .

Metabolic Pathways

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is involved in various metabolic pathways, particularly those related to the synthesis of chiral molecules. The compound interacts with enzymes and cofactors to facilitate these reactions, impacting metabolic flux and metabolite levels. Its role in asymmetric synthesis makes it a valuable tool in the production of pharmaceuticals and other fine chemicals .

Transport and Distribution

Within cells and tissues, ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its catalytic activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical reactions .

Subcellular Localization

The subcellular localization of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its catalytic effects. The localization of the compound within cells is crucial for its function in asymmetric synthesis and other biochemical reactions .

properties

IUPAC Name

3-diphenylphosphanyl-1-(3-diphenylphosphanyl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32O2P2/c45-43-39(47(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)46)48(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,45-46H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKIKEOGVIPNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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